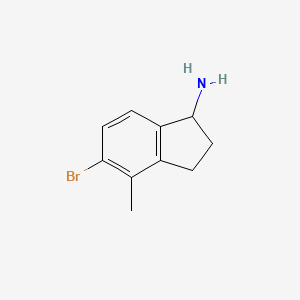

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDJVRBDDVPNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Retrosynthetic Analysis of the 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

The primary disconnection strategy for the amine group on the five-membered ring involves recognizing its relationship with a carbonyl group. The carbon-nitrogen bond of the primary amine at the C1 position can be retrosynthetically disconnected to its corresponding ketone precursor, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one. This transformation points to a forward synthesis step involving a reductive amination reaction. masterorganicchemistry.comwikipedia.org

Reductive amination is a robust and widely used method for forming amines from ketones or aldehydes. wikipedia.orgorganic-chemistry.org It typically proceeds in one pot, where the ketone reacts with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine intermediate over the ketone starting material. masterorganicchemistry.com

Table 1: Retrosynthetic Disconnection of Amine Functionality

| Target Molecule | Key Disconnection | Precursor | Forward Reaction |

|---|

Further deconstruction of the ketone precursor, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, focuses on the aromatic ring substituents. Two main strategies can be considered:

Late-Stage Bromination: The carbon-bromine bond at the C5 position can be disconnected. This suggests a forward synthesis involving an electrophilic aromatic substitution reaction, specifically the bromination of a 4-methyl-2,3-dihydro-1H-inden-1-one intermediate. The regioselectivity of this bromination would be crucial.

Ring Construction from a Substituted Precursor: A more fundamental disconnection involves breaking the bonds that form the indane ring system itself. A common method for forming such rings is an intramolecular Friedel-Crafts acylation. This disconnection leads back to a 3-arylpropanoic acid derivative, specifically 3-(3-bromo-4-methylphenyl)propanoic acid. In this strategy, the bromo and methyl groups are already in place on the aromatic ring of the acyclic precursor before the cyclization step.

The first strategy is often more convergent, but its success hinges on the ability to control the position of bromination on the pre-formed indane ring.

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, a logical forward synthesis can be devised. This typically involves assembling the core ring structure first, followed by functional group manipulations.

The synthesis begins with the construction of the substituted 2,3-dihydro-1H-indene (indane) core.

The formation of the indanone skeleton is commonly achieved through an intramolecular Friedel-Crafts acylation. nih.gov This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, such as an acid chloride. nih.gov

For the synthesis of the 4-methyl substituted core, the process would start with a suitable 4-methylphenyl precursor. For instance, 3-(4-methylphenyl)propanoic acid can be treated with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to promote cyclization and form 4-methyl-2,3-dihydro-1H-inden-1-one. nih.gov Alternatively, the propanoic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid catalyst like aluminum chloride (AlCl₃) to effect the intramolecular acylation. nih.gov

Table 2: Common Conditions for Friedel-Crafts Indanone Synthesis

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 3-Arylpropanoic Acid | Polyphosphoric Acid (PPA) | Heat | 1-Indanone |

With the 4-methyl-2,3-dihydro-1H-inden-1-one intermediate in hand, the next step is the introduction of the bromine atom at the C5 position. This is accomplished via an electrophilic aromatic substitution. The regiochemical outcome of this reaction is directed by the existing substituents on the aromatic ring.

The methyl group at C4 is an activating, ortho, para-directing group, while the carbonyl group of the indanone ring is a deactivating, meta-directing group. The C5 position is ortho to the activating methyl group and meta to the deactivating acyl group. Both groups, therefore, direct the incoming electrophile (Br⁺) to the C5 position, strongly favoring the formation of the desired 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one isomer.

A common reagent for such brominations is N-Bromosuccinimide (NBS), often used with a catalytic amount of an acid or a radical initiator in a suitable solvent. nih.gov For aromatic bromination, conditions are chosen to favor electrophilic substitution over radical side-chain bromination. For example, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with NBS in benzene (B151609) using AIBN as an initiator has been shown to result in bromination on the aromatic ring at the 4-position. nih.gov This highlights the feasibility of regioselective bromination on the indanone system.

The final step in the sequence is the conversion of the 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one intermediate to the target primary amine via reductive amination, as outlined in the retrosynthetic analysis.

Initial Indene Ring Formation and Functionalization

Introduction of the Methyl Group at C4

The regioselective introduction of a methyl group at the C4 position of the indane ring system is a critical step in the synthesis of the target compound. This transformation is typically achieved on a pre-existing indanone core. While direct methylation of the indanone can be challenging due to competing reactions at other positions, strategic synthetic design often incorporates the methyl group at an earlier stage.

One common approach involves starting with a precursor that already contains the desired methyl group on the aromatic ring. For instance, the synthesis can commence from a substituted toluene (B28343) derivative, which is then elaborated to form the indanone ring. This ensures the correct placement of the methyl group from the outset.

Alternatively, functionalization of the C4 position can be achieved through reactions that exploit the electronic properties of the indanone system. The reactivity of the methyl group can be enhanced when it is in benzylic or allylic positions, facilitating reactions such as photochemical chlorination. wikipedia.org

Amination Strategies at C1 of the Indane Ring System

The conversion of the C1 carbonyl group of the indanone intermediate to an amine is a pivotal step. Several strategies have been developed for this transformation, each with its own advantages and limitations.

Direct amination methods aim to introduce the amine group in a single step from the corresponding indanone. One such method is the Leuckart-Wallach reaction, which utilizes formic acid and an amine (such as formamide (B127407) or ammonium (B1175870) formate) to directly convert ketones to amines. However, this method often requires harsh reaction conditions and can result in the formation of byproducts.

More contemporary approaches may involve transition-metal catalyzed amination reactions. These methods offer milder reaction conditions and greater functional group tolerance.

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the indanone with an amine (e.g., ammonia or a primary amine), followed by in-situ reduction to the desired amine. researchgate.net

A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride [NaBH(OAc)₃] is another effective reagent, known for its mildness and selectivity. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired amine. scielo.org.mx The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or tetrahydrofuran, and may be promoted by the addition of an acid catalyst. researchgate.netorganic-chemistry.org

| Reagent | Conditions | Product | Yield |

| NaBH₄ / DOWEX(R)50WX8 | THF, Room Temp | Secondary Amines | 85-93% scielo.org.mx |

| NaBH₃CN | pH 4-5 | Secondary Amines | - |

| α-picoline-borane / AcOH | MeOH, H₂O, or neat | Secondary Amines | - organic-chemistry.org |

This table presents data on various reductive amination reagents and their reported yields for the synthesis of secondary amines in general, illustrating the utility of this pathway.

An alternative pathway to the C1 amine involves the conversion of the indanone to a nitrile, followed by reduction. This can be achieved by first converting the ketone to an oxime, which is then dehydrated to the nitrile. Subsequent reduction of the nitrile group furnishes the primary amine.

Common reagents for the reduction of nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.com This route provides a reliable method for accessing the primary amine, though it involves additional synthetic steps compared to direct or reductive amination. The reduction of nitriles is a well-established transformation in organic synthesis. nih.govorganic-chemistry.org

Stepwise Elaboration from Common Indanone Intermediates

The synthesis of this compound typically proceeds through a common intermediate, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one. chemuniverse.com This key intermediate is prepared through a series of reactions starting from simpler aromatic precursors.

A plausible synthetic sequence begins with the Friedel-Crafts acylation of a suitably substituted aromatic compound, followed by intramolecular cyclization to form the indanone ring. For instance, 3-(3-bromophenyl)propionic acid can be cyclized using a strong acid catalyst like chlorosulfonic acid to yield 5-bromo-1-indanone. chemicalbook.com Subsequent introduction of the methyl group at the C4 position would then lead to the desired indanone precursor.

The synthesis of various substituted indanones is well-documented in the chemical literature, providing a foundation for the preparation of the specific intermediate required for the target amine. beilstein-journals.orgorganic-chemistry.orgrsc.org

| Starting Material | Reagents | Intermediate |

| 3-(3-Bromophenyl)propionic acid | Chlorosulfonic acid | 5-Bromo-1-indanone chemicalbook.com |

| Benzoic acids | Thionyl chloride, ethylene | 1-Indanones beilstein-journals.org |

This table outlines examples of starting materials and reagents for the synthesis of indanone intermediates.

Optimization of Synthetic Routes for Improved Yield and Selectivity

Optimization of the synthetic route is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. Key areas for optimization include the choice of reagents, reaction conditions (temperature, time, and solvent), and purification methods.

For the reductive amination step, the selection of the reducing agent and the pH of the reaction medium can significantly impact the outcome. For instance, the use of sodium cyanoborohydride at a slightly acidic pH can selectively reduce the iminium ion intermediate without affecting the starting ketone. masterorganicchemistry.com

In the synthesis of the indanone intermediate, the choice of Lewis acid and reaction conditions for the Friedel-Crafts reaction can influence the regioselectivity and yield of the cyclization. Furthermore, purification techniques such as column chromatography and recrystallization are essential for obtaining the desired product with high purity.

Catalyst Development in the Synthesis of Substituted Indane Amines

The synthesis of chiral amines, including substituted indane amines, has been significantly advanced by the development of highly efficient catalytic systems. These catalysts are crucial for achieving high yields and, more importantly, high levels of stereoselectivity. The approaches can be broadly categorized into metal-based catalysis and biocatalysis.

Metal-Based Catalysis: Homogeneous and heterogeneous metal catalysts are extensively used in the reduction of imines or the direct reductive amination of ketones like 5-bromo-4-methyl-1-indanone. wikipedia.orgorganic-chemistry.org Ruthenium, rhodium, and palladium complexes are prominent in these transformations. For instance, asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) reactions often employ chiral ligands, such as those derived from diamines (e.g., DPEN) or amino alcohols, to induce enantioselectivity. whiterose.ac.uk These catalytic systems are instrumental in producing specific enantiomers of the final amine product. The key advantage of these metal catalysts is their broad applicability and the ability to tune their reactivity and selectivity by modifying the ligand structure.

Biocatalysis: In recent years, enzymes have emerged as powerful catalysts for the synthesis of chiral amines, offering exceptional stereoselectivity under mild reaction conditions. nih.gov Two main classes of enzymes are particularly relevant for the synthesis of indane amines:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (the indanone precursor). This method, known as asymmetric reductive amination, can produce highly enantiomerically enriched amines. researchgate.net The selectivity of transaminases can be further enhanced through protein engineering to accommodate bulky substrates like substituted indanones. nih.govresearchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov Like transaminases, AmDHs can be engineered to improve their substrate scope and stereoselectivity, making them a viable "green" alternative to metal catalysts.

The selection of a catalyst depends on the desired stereochemical outcome, substrate compatibility, and process scalability.

Table 1: Overview of Catalytic Systems for Indane Amine Synthesis

| Catalyst Type | Specific Example(s) | Reaction Type | Key Advantages |

|---|---|---|---|

| Metal-Based | Ru(II)-DPEN complexes | Asymmetric Transfer Hydrogenation | High activity, broad substrate scope, tunable ligands |

| Rhodium/Ruthenium with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | High enantioselectivity for imines | |

| Palladium on Carbon (Pd/C) | Reductive Amination | Cost-effective, widely used for non-chiral synthesis | |

| Biocatalysts | ω-Transaminases (ω-TAs) | Asymmetric Reductive Amination | Excellent enantioselectivity (>99% ee), mild conditions |

Reaction Condition Tuning for Stereocontrol and Regiocontrol

The precise control over the molecular structure of this compound requires careful tuning of reaction conditions at different stages of the synthesis. This includes controlling the substitution pattern on the aromatic ring (regiocontrol) and the spatial orientation of the amine group (stereocontrol).

Regiocontrol in Indanone Precursor Synthesis: The synthesis of the key intermediate, 5-bromo-4-methyl-1-indanone, typically starts from a suitably substituted benzene derivative that undergoes an intramolecular Friedel-Crafts acylation. beilstein-journals.orgnih.gov Achieving the correct 5-bromo-4-methyl substitution pattern is a critical challenge where regioselectivity is paramount. The choice of the Brønsted or Lewis acid catalyst and the solvent can significantly influence the position of cyclization. For example, polyphosphoric acid (PPA) is a common reagent for this reaction, and its composition (P₂O₅ content) can be adjusted to favor the formation of one regioisomer over others. d-nb.info Similarly, solvents can affect the reactivity and selectivity of the electrophilic aromatic substitution, with nitromethane (B149229) having been shown to provide high regioselectivity in some Friedel-Crafts reactions leading to indanones. orgsyn.org

Stereocontrol in Amine Formation: Once the 5-bromo-4-methyl-1-indanone precursor is obtained, the introduction of the amine group at the C1 position must be controlled to yield the desired stereoisomer.

Diastereoselective Reduction: If a chiral center already exists in the molecule, the reduction of the ketone to an alcohol (a precursor to the amine) or the direct reduction of an imine intermediate can be influenced by substrate control or reagent control. The use of sterically bulky hydride reducing agents, such as L-Selectride, can favor the formation of one diastereomer, whereas less hindered reagents like sodium borohydride (NaBH₄) may give different selectivity or a mixture of products.

Enantioselective Synthesis: To create a specific enantiomer (e.g., the (R)- or (S)-amine) from the prochiral indanone, asymmetric methods are required. This is the primary role of the chiral catalysts and enzymes discussed previously. Reaction conditions such as temperature, pressure (for hydrogenation), pH (for enzymatic reactions), and solvent are optimized to maximize the enantiomeric excess (ee) of the product. researchgate.netresearchgate.net For example, asymmetric reduction of indanones using a borane (B79455) source with a chiral catalyst like a CBS-oxazaborolidine allows for the predictable formation of a specific enantiomer of the corresponding indanol, which can then be converted to the amine.

Isolation and Purification Methodologies in this compound Synthesis

The final stage of the synthesis involves the isolation and purification of the target compound to achieve the required chemical and, if applicable, optical purity. The methods employed are standard but critical for obtaining a well-characterized final product.

The typical workflow begins after the reductive amination step is complete. The reaction is first "quenched" by adding water or a suitable aqueous solution to neutralize the reagents and byproducts. The crude amine, which is typically basic, is then extracted from the aqueous layer into an organic solvent such as dichloromethane (B109758) or ethyl acetate. chemicalbook.com The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com

This crude material often contains unreacted starting materials, reaction intermediates, and byproducts. Purification is commonly achieved through one or more of the following techniques:

Column Chromatography: Flash column chromatography using a silica (B1680970) gel stationary phase is a highly effective method for separating the desired amine from impurities based on differences in polarity. chemicalbook.com A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is often used as the mobile phase.

Crystallization: Amines can often be purified by crystallization. For amines that are oils or solids that are difficult to crystallize, conversion to a salt is a common and highly effective strategy. Reacting the amine with an acid, such as hydrochloric acid (HCl), forms the corresponding ammonium salt (e.g., this compound hydrochloride), which is typically a stable, crystalline solid. researchgate.net This salt can then be purified by recrystallization from a suitable solvent system. The pure free amine can be recovered by treating the salt with a base.

Chiral Resolution/Separation: If the synthesis results in a racemic mixture of enantiomers, and a single enantiomer is desired, a chiral resolution step is necessary. This can involve forming diastereomeric salts with a chiral acid, which can then be separated by crystallization. Alternatively, chiral high-performance liquid chromatography (HPLC) can be used for separation on an analytical or preparative scale.

The final purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 5-Bromo-4-methyl-1-indanone |

| L-Selectride |

| Sodium borohydride |

| Isopropylamine |

| Polyphosphoric acid |

| Dichloromethane |

| Ethyl acetate |

| Hexane |

| Nitromethane |

Chemical Reactivity and Transformations of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Transformations Involving the Amine Functionality

The primary amine group is a key site of reactivity, functioning as a potent nucleophile and a base. This allows for numerous modifications, including protection, deprotection, and derivatization to form various nitrogen-containing functional groups.

As a primary amine, the nitrogen atom of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine possesses a lone pair of electrons, rendering it nucleophilic. It readily participates in reactions with a wide array of electrophiles. Common transformations include N-alkylation with alkyl halides, acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes or ketones via reductive amination to yield secondary or tertiary amines. The steric environment around the amine, situated on a five-membered ring fused to a benzene (B151609) ring, is relatively unhindered, facilitating its approach to electrophilic centers.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. This is achieved through the use of protecting groups. The most common strategies involve converting the amine into a carbamate, which is significantly less nucleophilic. masterorganicchemistry.com

Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.comfishersci.co.uk

Cbz Protection: Protection with the Cbz group is accomplished using benzyl (B1604629) chloroformate (CbzCl) and a base. A key advantage of the Cbz group is its stability to acidic and basic conditions; it is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.comnrochemistry.com

| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Method |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF) | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Base (e.g., Na₂CO₃, NEt₃), Solvent (e.g., Dioxane/H₂O) | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comnrochemistry.com |

The nucleophilic amine can be readily derivatized to form stable amides, carbamates, and ureas, which are prevalent motifs in medicinal chemistry. nih.gov

Amide Formation: Reaction with acylating agents such as acid chlorides or carboxylic acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-acylated indane. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Carbamate Formation: Carbamates are synthesized by reacting the amine with a chloroformate, such as phenyl chloroformate or methyl chloroformate. nih.gov This reaction is analogous to the Cbz protection reaction.

Urea Formation: Substituted ureas can be formed through several methods. The most direct approach involves reacting the amine with an isocyanate. nih.gov Alternatively, a two-step procedure can be employed where the amine is first converted to a carbamate, which is then displaced by another amine. organic-chemistry.org Another common method involves the reaction of the amine with a carbonyl source like phosgene (B1210022) or a phosgene equivalent. nih.gov

| Derivative | Reagent Type | Example Reagent(s) | General Conditions |

|---|---|---|---|

| Amide | Acylating Agent | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Base (e.g., NEt₃, Pyridine), Aprotic Solvent |

| Carbamate | Chloroformate | Methyl chloroformate, Phenyl chloroformate nih.gov | Base (e.g., Na₂CO₃), Solvent (e.g., DCM) |

| Urea | Isocyanate or equivalent | Phenyl isocyanate, N,N'-Carbonyldiimidazole (CDI) | Aprotic Solvent (e.g., THF, DCM) nih.govorganic-chemistry.org |

Reactions at the Bromine Moiety

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The bromine atom of this compound is well-positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful and widely used transformation. mdpi.comlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters. nih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indane derivative to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step typically requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the organoboron species. organic-synthesis.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgorganic-synthesis.com

For the title compound, a Suzuki-Miyaura reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the indane core. The presence of the free amine may sometimes interfere with the catalyst; in such cases, protection of the amine (as described in section 3.1.2) prior to the coupling reaction is a common strategy. mdpi.com

| Component | Examples | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the C-C bond formation. organic-synthesis.com |

| Ligand | Triphenylphosphine (PPh₃), dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. organic-synthesis.com |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Phenylboronic acid, 4-pyridylboronic acid, Vinylboronic acid pinacol (B44631) ester | Source of the new carbon-based substituent. |

Classical nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (in this case, bromine). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The structure of this compound lacks such activating groups. The methyl group is weakly electron-donating, and the rest of the fused ring system does not provide significant electronic stabilization for an SNAr pathway. Therefore, direct displacement of the bromine by nucleophiles via a traditional SNAr mechanism is highly unfavorable and would require extremely harsh reaction conditions (high temperatures and pressures).

However, modern synthetic chemistry offers "analogues" to SNAr that proceed through different, metal-catalyzed mechanisms. Reactions like the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction, can achieve the net result of a nucleophilic substitution (e.g., replacing the bromine with an amine, ether, or thiol) under much milder conditions than a classical SNAr reaction on an unactivated aryl halide. nih.gov These reactions proceed through a catalytic cycle similar to that of the Suzuki coupling, involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by reaction with the nucleophile and reductive elimination.

Metal-Halogen Exchange Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for metal-halogen exchange reactions. This powerful transformation is a cornerstone of organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organometallic intermediate, which can then be treated with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi). ias.ac.in The reaction involves the exchange of the bromine atom for a lithium atom, generating a potent aryllithium nucleophile. wikipedia.orgias.ac.in However, the presence of the acidic primary amine (R-NH₂) complicates this process. Organolithium reagents are strong bases and will first deprotonate the amine group. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the amine and the second to perform the metal-halogen exchange. nih.gov

Similarly, Grignard reagents can be formed, typically through the reaction with magnesium metal (which is a different mechanism) or via an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org These organomagnesium intermediates are generally less reactive but more selective than their organolithium counterparts.

Once formed, these organometallic intermediates open a gateway to a wide array of synthetic possibilities. Quenching the reaction with an electrophile can introduce a variety of functional groups at the C-5 position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

Table 1: Potential Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quench

| Reagent(s) | Intermediate Formed | Electrophile | Final Product (at C-5) |

| 2.1 eq n-BuLi | 5-Lithio-4-methyl-2,3-dihydro-1H-inden-1-amine | CO₂, then H₃O⁺ | Carboxylic Acid |

| 2.1 eq n-BuLi | 5-Lithio-4-methyl-2,3-dihydro-1H-inden-1-amine | DMF | Aldehyde |

| 2.1 eq t-BuLi | 5-Lithio-4-methyl-2,3-dihydro-1H-inden-1-amine | D₂O | Deuterium |

| i-PrMgCl, then n-BuLi | 5-Magnesio-4-methyl-2,3-dihydro-1H-inden-1-amine | CH₃I | Methyl Group |

Reactivity of the Dihydroindene Ring System

The dihydroindene (or indane) ring system consists of a benzene ring fused to a cyclopentane (B165970) ring. Its reactivity is dominated by the aromatic portion, which can undergo electrophilic aromatic substitution, while the saturated five-membered ring can be subject to oxidation.

Electrophilic Aromatic Substitution on the Substituted Indane Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

In this compound, the aromatic ring has four substituents to consider: the fused alkyl ring, a methyl group, a bromine atom, and an amino group (via the C-1 position). The position available for substitution is C-7.

Activating/Deactivating Effects : The alkyl portion of the indane ring, the methyl group, and the amino group are all electron-donating and thus "activating" groups, meaning they increase the rate of EAS compared to benzene. The bromine atom is an electron-withdrawing group and is "deactivating." masterorganicchemistry.com

Directing Effects : The alkyl ring, methyl group, amino group, and the bromine atom are all ortho, para-directors. youtube.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-4-methyl-7-nitro-2,3-dihydro-1H-inden-1-amine |

| Bromination | Br₂, FeBr₃ | 5,7-Dibromo-4-methyl-2,3-dihydro-1H-inden-1-amine |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-4-methyl-1-amino-2,3-dihydro-1H-indene-7-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 7-Acetyl-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |

Oxidation and Reduction Pathways of the Indane Nucleus

The indane nucleus possesses several sites susceptible to oxidation and reduction. The primary amine at C-1 is a key functional group in this regard. While the aromatic ring is generally resistant to reduction except under harsh conditions (e.g., Birch reduction), the amine can be synthesized via reduction of a precursor.

Reduction: The target compound, this compound, is commonly synthesized by the reduction of the corresponding ketone, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one. lab-chemicals.com This can be achieved through several methods, including:

Reductive Amination : The ketone reacts with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ using reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Oxime Reduction : The ketone is first converted to an oxime with hydroxylamine (B1172632) (NH₂OH), followed by reduction of the oxime using agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation: The indane system has two primary sites for oxidation: the primary amine and the benzylic C-1 position.

Amine Oxidation : Primary amines can be oxidized to a variety of compounds, including hydroxylamines, nitroso compounds, or imines, depending on the oxidant and reaction conditions. Reagents like hydrogen peroxide or peroxy acids can be used, though selectivity can be a challenge.

Benzylic Oxidation : The C-1 position is benzylic and thus activated towards oxidation. Strong oxidizing agents could potentially oxidize the C-N bond or the C-H bond, although this often leads to complex product mixtures or cleavage of the ring.

Table 3: Plausible Oxidation and Precursor Reduction Reactions

| Reaction Type | Starting Material | Reagent(s) | Product |

| Reductive Amination | 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | NH₃, H₂, Raney Ni | This compound |

| Oxime Reduction | 5-Bromo-4-methyl-1-oxime-2,3-dihydro-1H-indene | LiAlH₄ | This compound |

| Amine Oxidation | This compound | H₂O₂ | 5-Bromo-4-methyl-1-hydroxylamino-2,3-dihydro-1H-indene |

Ring-Opening and Rearrangement Processes of the Indane Framework

The indane framework, comprising a fused aromatic and aliphatic ring, is a thermodynamically stable system. Ring-opening or rearrangement processes are not common and typically require significant energy input or specifically designed substrates.

Rearrangement: Molecular rearrangements are also unlikely for the parent indane system under normal synthetic conditions. Rearrangements typically proceed through carbocation intermediates, which might be formed during certain electrophilic additions or substitution reactions if the conditions are forcing. However, the benzenonium ion intermediate in standard EAS reactions is resonance-stabilized and does not typically undergo rearrangement. msu.edu Therefore, skeletal rearrangements of the this compound framework are not anticipated in common organic transformations.

Stereochemical Aspects in the Synthesis and Derivatization of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Enantioselective Synthetic Approaches to Chiral 1-Aminoindanes

The synthesis of specific enantiomers of chiral 1-aminoindanes, such as 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine, is of paramount importance. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture. Several key strategies have been developed to achieve this goal.

Asymmetric Catalysis in Indane Amine Synthesis

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. In the context of 1-aminoindane synthesis, this often involves the asymmetric reduction of a prochiral imine or the corresponding ketone followed by amination. For instance, chiral half-sandwich scandium catalysts have been successfully employed in the enantioselective [3 + 2] annulation of a wide range of aromatic aldimines and alkenes, providing a direct route to multisubstituted chiral 1-aminoindanes with high diastereoselectivity and enantioselectivity. nih.gov This method offers a highly atom-efficient pathway to complex indane structures.

The general approach for the asymmetric synthesis of a substituted 1-aminoindane like this compound would start from the corresponding prochiral ketone, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one. This ketone can be converted to an imine, which is then asymmetrically reduced using a chiral catalyst.

Table 1: Examples of Asymmetric Catalysts in Chiral Amine Synthesis

| Catalyst Type | Metal Center | Chiral Ligand | Typical Substrate | Achieved Enantioselectivity |

|---|---|---|---|---|

| Transfer Hydrogenation Catalyst | Rhodium | Chiral Diamine | Aromatic Ketones | High (up to 99% ee) |

Chiral Auxiliary-Mediated Transformations

Another powerful strategy for enantioselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the synthesis of chiral 1-aminoindanes, a prochiral ketone can be reacted with a chiral amine to form a chiral imine or enamine. The diastereoselective reduction of this intermediate, controlled by the stereochemistry of the auxiliary, leads to the formation of a diastereomerically enriched amine. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched 1-aminoindane. A variety of chiral auxiliaries, such as those derived from amino alcohols, have proven effective in this context. nih.gov

For the synthesis of this compound, one could envision the reaction of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one with a chiral auxiliary like (R)- or (S)-1-phenylethylamine, followed by diastereoselective reduction and removal of the auxiliary.

Biocatalytic Pathways for Enantiopure Indane Amine Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes such as transaminases and imine reductases are particularly well-suited for the synthesis of chiral amines.

Transaminases can catalyze the asymmetric amination of a ketone by transferring an amino group from an amino donor, such as isopropylamine, to the ketone substrate. This reaction can produce chiral amines with very high enantiomeric excess. Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines and have been successfully employed for the synthesis of a variety of chiral amines.

The synthesis of enantiopure this compound could potentially be achieved by the enzymatic amination of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one using a suitable transaminase or by the reduction of the corresponding imine with an imine reductase.

Diastereoselective Synthesis of this compound Derivatives

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the other. For derivatives of this compound, this becomes relevant when further modifications introduce additional chiral centers.

For example, if the primary amine of enantiomerically pure this compound is reacted with a chiral electrophile, two diastereomeric products can be formed. The inherent stereochemistry of the aminoindane will influence the approach of the electrophile, leading to a preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.

Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent or catalyst to direct the formation of a specific diastereomer, regardless of the stereochemistry of the starting material.

Chiral Resolution Techniques for Enantiomer Separation

When an enantioselective synthesis is not employed, the result is a racemic mixture containing equal amounts of both enantiomers. Chiral resolution is the process of separating these enantiomers.

A common method for resolving racemic amines is through the formation of diastereomeric salts. The racemic amine is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a mixture of two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine.

Chromatographic methods are also widely used for chiral separations. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Configurational Stability and Stereochemical Inversion Studies

The configurational stability of a chiral center is a crucial aspect, as its inversion, or racemization, would lead to a loss of enantiomeric purity and potentially a loss of biological activity. The stereocenter at the C1 position of the 1-aminoindane scaffold is generally considered configurationally stable under normal conditions.

Stereochemical inversion, the conversion of one enantiomer into its mirror image, can sometimes occur under specific conditions, such as elevated temperatures or in the presence of certain reagents. For 1-aminoindanes, racemization can be induced under specific process conditions, which can be advantageous in recycling an unwanted enantiomer from a resolution process. google.comgoogle.com This process often involves the reversible formation of an achiral intermediate, such as an imine. google.comgoogle.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Aminoindane |

| 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |

| (R)-1-Phenylethylamine |

| (S)-1-Phenylethylamine |

| Tartaric acid |

| Mandelic acid |

Computational and Theoretical Investigations of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Detailed quantum chemical calculations specific to 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine are not available in the reviewed scientific literature. Such studies would be necessary to determine its fundamental molecular properties.

Conformational Analysis and Energy Landscapes

A conformational analysis has not been published. This study would involve calculating the potential energy surface of the molecule to identify its most stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There is no specific data on the electronic structure of this compound. An analysis would typically involve calculating the energies of the HOMO and LUMO to understand its chemical reactivity and electronic transitions. irjweb.com A Molecular Electrostatic Potential (MEP) map would also be calculated to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

An NBO analysis for this molecule has not been reported. This analysis would quantify the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, providing insight into the stability conferred by hyperconjugative interactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies on the synthetic reaction pathways leading to this compound, or its subsequent reactions, are not available.

Energetics and Kinetics of Key Synthetic Steps

Information regarding the calculated energetics (reaction energies, activation energies) and kinetics of the key synthetic steps for this molecule is not present in the literature.

Mechanistic Probes for Reaction Intermediates

There are no published computational studies that probe the mechanisms or identify the intermediates involved in the synthesis of this specific compound.

Absence of Research Data on this compound

A thorough search of available scientific literature and databases has revealed a significant lack of specific computational and theoretical research focused on the chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The user's request specified a detailed article on the "," including sections on In Silico Modeling of Molecular Interactions, Ligand-Based and Structure-Based Approaches, and Solvation Effects on Molecular Structure and Reactivity. This level of detail necessitates the existence of published research studies from which to draw data, findings, and methodologies.

While general principles of computational chemistry, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, are widely applied to novel compounds, their application to a specific molecule like this compound requires dedicated research projects. Such studies would involve calculating molecular properties, simulating its interactions with biological targets, and assessing its behavior in different solvent environments.

The search for such studies did not yield any specific results for this particular compound. The available literature focuses on structurally related but distinct molecules. For instance, research exists on other substituted indane or indanone derivatives, but the unique combination and positioning of the bromo, methyl, and amine groups in the requested compound are what define its specific chemical properties and potential interactions, making extrapolation from other compounds scientifically unsound.

Without any foundational research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, authoritative sources. The generation of data tables and detailed research findings is contingent on the existence of this primary research.

Therefore, until computational and theoretical studies on this compound are conducted and published in the scientific literature, it is not feasible to produce the requested article.

Utility of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Amine As a Versatile Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine serves as a key starting material for the synthesis of complex heterocyclic systems. The presence of both a reactive bromine atom on the aromatic ring and a primary amine on the indane core allows for a variety of cyclization strategies. The bromine atom can participate in metal-catalyzed cross-coupling reactions, while the amine group can act as a nucleophile in ring-forming reactions.

For instance, the amine functionality can be acylated, and subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems. Additionally, the bromine atom can be utilized to introduce other functionalities that can then participate in cyclization reactions. This dual reactivity makes it a valuable precursor for creating novel molecular architectures with potential applications in medicinal chemistry and materials science.

The synthesis of indazole derivatives, for example, often involves the cyclization of ortho-substituted anilines. While not a direct aniline, the aminoindane structure of this compound provides a platform for analogous transformations, potentially leading to novel indeno-fused heterocyclic compounds. The preparation of 4-bromo-5-methyl-1H-indazole from a related bromo-toluidine derivative, as described in the patent literature, highlights a potential pathway for forming N-heterocycles. google.com

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The utility of this compound in forming new chemical bonds is primarily associated with the reactivity of the aryl bromide and the primary amine. The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

Heck Reaction: Coupling with alkenes to form substituted alkenes, thereby extending the carbon framework.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformations or for their electronic properties.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful method for synthesizing more complex amines and amides.

Cyanation: The introduction of a nitrile group, which can be a precursor to carboxylic acids, amides, or other nitrogen-containing heterocycles.

The primary amine group, on the other hand, readily participates in reactions to form carbon-nitrogen bonds, such as acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and alkylation to form secondary or tertiary amines.

The following table illustrates potential cross-coupling reactions with this compound:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Aryl-substituted indane |

| Heck | Styrene | Pd(OAc)2/P(o-tol)3 | Styrenyl-substituted indane |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Phenylethynyl-substituted indane |

| Buchwald-Hartwig | Aniline | Pd2(dba)3/XPhos | Diaryl amine derivative |

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is a valuable scaffold for DOS due to its multiple points of diversification.

The two primary handles for diversification are the bromo and amino groups. The bromine atom allows for a wide array of substituents to be introduced via cross-coupling reactions, as detailed in the previous section. The amino group can be functionalized in numerous ways, including acylation with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, and reductive amination with a variety of aldehydes and ketones.

This two-pronged approach allows for the rapid generation of a large library of compounds from a single starting material. For example, a combinatorial approach could involve reacting the parent compound with ten different boronic acids in a Suzuki coupling, followed by acylation of the amine with ten different acid chlorides, resulting in a 100-member library of unique compounds. This strategy is highly efficient for exploring a wide chemical space to identify molecules with desired biological activities.

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a potential candidate for applications in asymmetric catalysis. bldpharm.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. The amino group of the title compound could be used to attach it to a substrate, and the rigid indane backbone could provide the necessary steric environment to direct the approach of a reagent to one face of the molecule.

Furthermore, the amine functionality can be modified to create chiral ligands for metal-catalyzed asymmetric reactions. For example, the amine could be converted into a phosphine-amine (P,N) ligand by reaction with a chlorophosphine. Such ligands are widely used in asymmetric hydrogenation, hydrosilylation, and other transformations. The indane scaffold's rigidity and steric bulk can influence the ligand's coordination to a metal center, creating a well-defined chiral environment that can lead to high enantioselectivity in catalytic reactions.

The development of chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Development of Indane-Based Motifs in Synthetic Organic Chemistry

The indane core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds and approved drugs. The rigid, bicyclic structure of the indane framework is often used to mimic or constrain the conformation of peptide backbones or to position functional groups in a specific spatial arrangement for optimal interaction with a biological target.

This compound provides a versatile entry point into a variety of indane-based motifs. The functional handles allow for the elaboration of the indane core in multiple directions. For example, the bromine can be replaced with a variety of substituents, and the amine can be incorporated into larger molecular frameworks.

Recent literature highlights various methods for the synthesis of functionalized indenes and indanes, underscoring the continued interest in this structural motif. organic-chemistry.org The development of new synthetic routes to substituted indanes, such as those that could be derived from this compound, is crucial for expanding the accessible chemical space of indane-based compounds for drug discovery and other applications.

Future Directions in the Academic Research of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern organic chemistry. Future research on 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine will likely prioritize the replacement of traditional, often harsh, synthetic methods with more sustainable alternatives. This involves exploring greener solvents, catalysts with lower environmental impact, and processes that maximize atom economy.

Key research aims in this area would include:

Catalyst Development: Investigation into earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium, rhodium) in key steps like C-H activation, amination, or cyclization reactions.

Green Solvents and Reagents: The adoption of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions. For the bromination step, safer and more efficient brominating agents could be explored.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional thermal heating. nih.gov

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Approach | Proposed Sustainable Approach |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Bio-based solvents (e.g., 2-MeTHF, Cyrene) or water |

| Catalyst | Precious metals (e.g., Pd, Pt) | Earth-abundant metals (e.g., Fe, Cu) or organocatalysts |

| Brominating Agent | Elemental Bromine | N-Bromosuccinimide (NBS) with catalytic activation |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation or mechanochemical grinding |

| Waste Generation | High (multiple purifications, stoichiometric reagents) | Low (telescoped reactions, catalytic processes) |

Advanced Mechanistic Studies on its Reactivity Profile

A thorough understanding of a molecule's reactivity is crucial for designing rational synthetic strategies and predicting reaction outcomes. Future work should involve in-depth mechanistic studies on this compound. The interplay between the electron-withdrawing bromine atom, the electron-donating methyl group, and the nucleophilic amine on the indane ring system presents a rich area for investigation.

Advanced studies would likely employ:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the electronic properties of the molecule. mdpi.comdntb.gov.ua This can provide insights into site-selectivity in electrophilic aromatic substitution or the kinetics of N-functionalization reactions.

Kinetic Analysis: Detailed kinetic studies of key transformations, such as cross-coupling reactions at the bromine site, can help optimize reaction conditions and maximize yields.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as Reaction IR or NMR, can allow for the direct observation of reactive intermediates, providing empirical evidence for proposed reaction mechanisms.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govthieme.de Integrating the synthesis of this compound and its derivatives onto flow platforms represents a significant future direction.

This integration could lead to:

Improved Safety and Scalability: Continuous flow reactors can handle hazardous reagents and exothermic reactions more safely than large-scale batch reactors. nih.gov This would be particularly relevant for steps such as nitration, reduction, or reactions involving organometallic intermediates.

Automated Optimization: Automated flow synthesis platforms, guided by machine learning algorithms, can rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to identify optimal conditions with minimal human intervention. mit.educhimia.ch

Telescoped Synthesis: Multi-step synthetic sequences could be "telescoped" into a single, continuous flow process, eliminating the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. mit.edu

Table 2: Potential Parameters for Flow Chemistry Optimization

| Parameter | Range/Variables | Objective |

|---|---|---|

| Residence Time | 1 - 60 minutes | Maximize conversion, minimize byproduct formation |

| Temperature | 25 - 200 °C | Overcome activation energy, control selectivity |

| Pressure | 1 - 20 bar | Maintain solvent in liquid phase above boiling point |

| Reagent Concentration | 0.1 - 2.0 M | Optimize reaction kinetics and throughput |

| Catalyst Loading | Packed-bed vs. homogeneous | Evaluate efficiency, recyclability, and leaching |

Development of Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot. nih.govrsc.org The dual functionality of this compound (a nucleophilic amine and a site for cross-coupling) makes it an ideal substrate for the design of novel cascade and multicomponent processes.

Future research could focus on:

Sequential Functionalization: Designing one-pot reactions where the amine first participates in a transformation (e.g., imine formation, Michael addition), followed by an in-situ palladium-catalyzed cross-coupling reaction at the bromine position.

Ugi and Passerini-type Reactions: Exploring the use of the amine component in classic MCRs like the Ugi or Passerini reactions to introduce diversity, followed by post-MCR modification of the bromo-substituent.

Domino Reactions: Developing novel domino sequences where an initial reaction involving the amine triggers a subsequent cyclization or rearrangement involving the indane core. mdpi.com

Application in the Synthesis of Unexplored Indane-Derived Architectures

The ultimate goal of developing new synthetic methodologies is to apply them to the creation of novel molecular structures with potentially useful properties. This compound is a key starting material for accessing a wide range of previously unexplored indane-derived architectures.

Future synthetic targets could include:

Complex Polycyclic Systems: Using the bromine atom as a linchpin for intramolecular cyclization reactions (e.g., Heck, Buchwald-Hartwig) to construct rigid, polycyclic scaffolds.

Diverse Compound Libraries: Employing high-throughput synthesis, potentially on automated platforms, to combine the core molecule with a wide array of building blocks via N-acylation, N-alkylation, and various C-C and C-N cross-coupling reactions. nih.govresearchgate.net

Spirocyclic Indanes: Designing reactions that utilize both the amine and the aromatic ring to construct complex spirocyclic systems, a motif found in many natural products and bioactive compounds.

The exploration of these new architectures, driven by advances in synthesis and automation, will significantly expand the chemical space around the indane core, paving the way for the discovery of new molecules with unique biological or material properties. dntb.gov.ua

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-4-fluoro-1H-indazole |

| 2-MeTHF (2-Methyltetrahydrofuran) |

| Cyrene |

| N-Bromosuccinimide (NBS) |

| Palladium |

| Rhodium |

| Iron |

| Copper |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the methyl group at position 4 typically appears as a singlet (~δ 2.1–2.3 ppm), while the dihydro indene protons show splitting patterns between δ 1.8–3.0 ppm .

- HRMS : Use FAB-HRMS for accurate mass determination. For instance, a molecular ion peak at m/z 240.02 [M+H]⁺ confirms the molecular formula (C₁₀H₁₁BrN).

Advanced Consideration : Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in the dihydroindene scaffold. Computational tools like Gaussian can predict NMR shifts for validation .

What are the challenges in analyzing the compound’s stability under varying pH and temperature?

Q. Basic Research Focus

- Degradation pathways : Monitor hydrolysis of the amine group under acidic conditions (pH < 3) or oxidation of the dihydroindene ring at elevated temperatures (>60°C).

- Analytical methods : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Stability studies should follow ICH guidelines (25°C/60% RH for 6 months) .

Advanced Consideration : Employ accelerated stability testing (e.g., Arrhenius modeling) to predict shelf life. Pair with DFT calculations to identify degradation-prone functional groups .

How can QSAR models predict the biological activity of this compound?

Q. Advanced Research Focus

- Descriptor selection : Use molecular weight, logP, and electrostatic potential maps to train QSAR models. For example, indene derivatives with logP ~2.5–3.0 often show cholinesterase inhibition .

- Validation : Cross-validate models using experimental IC₅₀ data from enzymatic assays (e.g., acetylcholinesterase inhibition).

Q. Advanced Research Focus

Q. Example Workflow :

Input target structure into reaction prediction software.

Generate 10 candidate synthetic routes.

Prioritize routes with lowest estimated E-factor (waste metric).

What in vitro assays are suitable for evaluating neuroprotective potential?

Q. Basic Research Focus

- Cholinesterase inhibition : Adapt protocols from indazole derivatives (e.g., ASS234 analogs) using Ellman’s assay .

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ ~10–50 µM for related compounds) .

Advanced Consideration : Use SH-SY5Y neuronal cells to assess protection against oxidative stress (e.g., H₂O₂-induced apoptosis). Pair with ROS detection kits for mechanistic insights .

How can computational docking elucidate binding modes with biological targets?

Q. Advanced Research Focus

- Target selection : Prioritize receptors like MAO-B or NMDA based on structural analogs .

- Docking software : Use AutoDock Vina or Schrödinger’s Glide.

- Validation : Compare predicted binding energies with experimental Kᵢ values (e.g., MAO-B Kᵢ < 10 nM for high-affinity ligands) .

Key Interaction : The bromine atom may occupy hydrophobic pockets, while the amine group forms hydrogen bonds with catalytic residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.